NE52-QQ57 -

NE52-QQ57

Catalog Number: EVT-2751210
CAS Number:
Molecular Formula: C24H28N6O
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NE52-QQ57 is a selective antagonist of G protein-coupled receptor 4 (GPR4). [, , , , , , ] GPR4 is a proton-sensing transmembrane receptor involved in various physiological functions. [, , ] NE52-QQ57 is primarily employed in scientific research to investigate the role of GPR4 in various biological processes and disease models. [, , , , , , ]

NE52-QQ57 acts as a selective antagonist of GPR4, blocking its activation. [, , , , , , ] While the precise mechanisms by which GPR4 exerts its effects are still under investigation, research suggests that NE52-QQ57, by inhibiting GPR4, can:

  • Reduce Caspase-Mediated Apoptotic Cell Death: Studies using MPTP-induced Parkinson's disease models in mice demonstrate that NE52-QQ57 protects dopaminergic neurons by reducing the expression of pro-apoptotic markers like Bax, increasing anti-apoptotic markers like Bcl-2, decreasing caspase-3 activation, and preventing PARP cleavage. [, ] This suggests NE52-QQ57 might interfere with GPR4's involvement in the caspase-dependent mitochondrial apoptotic pathway. []

  • Suppress AGE-Induced Degradation of Type II Collagen: Research on human chondrocytes suggests that NE52-QQ57 can inhibit the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6), iNOS, NO, COX2, and PGE2 induced by Advanced Glycation End Products (AGEs). [] Furthermore, it appears to protect against type II collagen degradation by suppressing the expression of MMP-3 and MMP-13. [] This suggests a potential role of GPR4 in AGE-mediated inflammatory responses and cartilage degradation.

  • Modulate CXCL12/CXCR7 Signaling: Research suggests that GPR4, and by extension its antagonism by NE52-QQ57, may play a role in the development of osteoarthritis potentially via the modulation of the CXCL12/CXCR7 signaling pathway. []

  • Influence GPR4 Degradation: Research indicates that GPR4 might be regulated through degradation pathways involving ubiquitination, RABGEF1 interaction, RAB5 activation, and interactions with ESCRT proteins. [] While NE52-QQ57 itself may not directly participate in these processes, its use helps to elucidate the regulation and downstream effects of GPR4 signaling.

Overview

NE 52-QQ57 is a small molecule compound recognized primarily for its role as an antagonist of the G protein-coupled receptor known as GPR4. This compound has garnered attention in various scientific studies due to its potential therapeutic applications in inflammatory diseases and cancer. As a proton-sensing receptor, GPR4 is involved in the regulation of several physiological processes, including inflammation and cellular responses to acidosis. NE 52-QQ57's ability to inhibit GPR4 makes it a significant candidate for research in these areas.

Source and Classification

NE 52-QQ57 has been studied extensively in preclinical models, particularly in the context of its pharmacological effects on GPR4. The compound is classified under the category of G protein-coupled receptor antagonists. Research has shown that it can modulate inflammatory responses and has potential applications in treating conditions such as colitis and cancer metastasis .

Synthesis Analysis

The synthesis of NE 52-QQ57 involves several steps typically used in organic chemistry to construct complex molecules. While specific synthetic pathways for NE 52-QQ57 are not detailed in the sources, general methods for synthesizing similar compounds often include:

  1. Building Blocks: Utilizing readily available chemical precursors that can be modified through various reactions.
  2. Reaction Conditions: Employing conditions such as temperature, pH, and solvents that favor the formation of desired products.
  3. Purification: Techniques such as chromatography to isolate the final product from unreacted materials and by-products.

Detailed synthetic routes would require specific experimental data that may not be publicly available.

Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR): Used to determine the structure by analyzing hydrogen and carbon environments.
  • Mass Spectrometry: To confirm molecular weight and composition.
  • X-ray Crystallography: For precise structural determination when crystalline forms are available.
Chemical Reactions Analysis

NE 52-QQ57 participates in several biochemical interactions as an antagonist of GPR4. The primary reactions involve:

  1. Binding to GPR4: NE 52-QQ57 binds to the receptor site, preventing activation by endogenous ligands such as protons.
  2. Signal Transduction Modulation: By inhibiting GPR4, NE 52-QQ57 alters downstream signaling pathways associated with inflammation and cell survival.

These interactions can be studied using techniques like radiolabeled ligand binding assays or functional assays measuring cellular responses post-treatment.

Mechanism of Action

The mechanism of action for NE 52-QQ57 centers on its ability to inhibit GPR4 signaling pathways. Upon binding to GPR4, NE 52-QQ57 prevents receptor activation by protons, which normally would lead to:

  • Increased expression of inflammatory cytokines and adhesion molecules.
  • Enhanced leukocyte infiltration into tissues.

By blocking these pathways, NE 52-QQ57 reduces inflammation and may ameliorate symptoms in models of acute colitis and other inflammatory conditions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of NE 52-QQ57 are not extensively documented in the available literature, compounds like it generally exhibit:

  • Molecular Weight: Typically within a range suitable for small molecules (e.g., 300–600 g/mol).
  • Solubility: Solubility characteristics that allow for effective bioavailability when administered.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Quantitative analyses such as log P (partition coefficient) can provide insights into lipophilicity, which affects absorption and distribution.

Applications

NE 52-QQ57 has potential applications in various scientific fields, including:

  1. Inflammatory Diseases: Its ability to modulate inflammatory responses makes it a candidate for treating conditions like ulcerative colitis and Crohn's disease.
  2. Cancer Research: Studies have indicated that NE 52-QQ57 can inhibit lymphangiogenesis and metastasis in cancer models, suggesting a role in cancer therapy .
  3. Neuroprotection: Preliminary research indicates potential neuroprotective effects against neurotoxins, which could have implications for neurodegenerative diseases .
Mechanistic Elucidation of NE 52-QQ57 as a GPR4 Antagonist

Molecular Targeting of GPR4-Mediated Signaling Pathways

NE 52-QQ57 functions as a highly selective antagonist for the G protein-coupled receptor 4 (G protein-coupled receptor 4), a proton-sensing transmembrane receptor constitutively active at physiological pH (approximately 7.4). This compound exhibits nanomolar affinity for G protein-coupled receptor 4, with a half-maximal inhibitory concentration (IC₅₀) of 70 nM in receptor binding assays. Structural analyses reveal that NE 52-QQ57 specifically interacts with the orthosteric binding site of G protein-coupled receptor 4, thereby preventing receptor activation by extracellular protons. This interaction disrupts multiple downstream signaling cascades, most notably the nuclear factor kappa-light-chain-enhancer of activated B cells (nuclear factor kappa-light-chain-enhancer of activated B cells) and mitogen-activated protein kinase (mitogen-activated protein kinase) pathways, which are central to inflammatory responses. In human chondrocytes exposed to advanced glycation end products, NE 52-QQ57 administration significantly suppressed nuclear factor kappa-light-chain-enhancer of activated B cells activation, thereby inhibiting the transcription of pro-inflammatory mediators [1] [9]. Similarly, in synovial mast cells challenged with interleukin-33, NE 52-QQ57 effectively blocked p38/mitogen-activated protein kinase phosphorylation and subsequent nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation [5]. The compound's specificity for G protein-coupled receptor 4 over other proton-sensing receptors (ovarian cancer G protein-coupled receptor 1, T-cell death-associated gene 8, G2 accumulation) underpins its utility as a precise pharmacological tool for investigating acid-mediated pathophysiology.

Table 1: Signaling Pathways Modulated by NE 52-QQ57 via G Protein-Coupled Receptor 4 Antagonism

Cellular ContextPrimary Signaling Pathway AffectedKey Molecular EventsFunctional Outcome
Human Chondrocytes (Advanced Glycation End Product-exposed)Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B CellsInhibition of inhibitor of nuclear factor kappa B kinase degradation, Reduced nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocationSuppression of tumor necrosis factor-α, interleukin-1β, interleukin-6, cyclooxygenase 2
Synovial Mast Cells (Interleukin-33-challenged)p38/Mitogen-Activated Protein KinaseReduced p38 phosphorylation, Decreased nuclear factor kappa-light-chain-enhancer of activated B cells activationDownregulation of matrix metalloproteinase-2, matrix metalloproteinase-9, cyclooxygenase 2
Endothelial Cells (Acidic pH)Cyclic Adenosine Monophosphate/Protein Kinase ABlockade of cyclic adenosine monophosphate accumulationAttenuation of vascular cell adhesion molecule 1, intercellular adhesion molecule 1 expression
Dopaminergic Neurons (1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-treated)Mitochondrial Apoptotic PathwayModulation of B-cell lymphoma 2-associated X protein/B-cell lymphoma 2 ratio, Inhibition of caspase 3 activationNeuroprotection against oxidative stress-induced apoptosis

Inhibition of Cyclic Adenosine Monophosphate Accumulation and Proton-Sensing Receptor Modulation

G protein-coupled receptor 4 exhibits constitutive activity at physiological pH and further increases cyclic adenosine monophosphate production under acidic conditions through Gαs protein coupling. NE 52-QQ57 demonstrates potent inhibition of G protein-coupled receptor 4-mediated cyclic adenosine monophosphate accumulation, with an IC₅₀ of 26.8 nM in human embryonic kidney 293 cells overexpressing G protein-coupled receptor 4 [2] [3]. In human umbilical vein endothelial cells, which natively express G protein-coupled receptor 4, physiological acidification (pH 7.4–7.0) induced a 55% increase in cyclic adenosine monophosphate that was completely abolished by 1 μM NE 52-QQ57 [3]. This pharmacological effect highlights the compound's ability to modulate proton-dependent receptor activation within physiologically relevant pH ranges. Importantly, NE 52-QQ57 also interferes with the complex interplay between G protein-coupled receptor 4 and endogenous acidic modulators: L-lactic acid (1-10 mM) significantly suppresses pH-dependent activation of G protein-coupled receptor 4 in both human embryonic kidney 293 and human umbilical vein endothelial cells, suggesting allosteric negative modulation that may potentiate the antagonist effects of NE 52-QQ57 in acidic microenvironments [3]. The compound's ability to maintain receptor inhibition despite fluctuating proton concentrations provides a mechanistic basis for its efficacy in inflammatory conditions characterized by tissue acidosis, such as rheumatoid arthritis synovium and degenerating cartilage, where pH can drop to 6.5 or lower.

Suppression of Advanced Glycation End Product-Induced Inflammatory Cytokine Cascades (Tumor Necrosis Factor-α, Interleukin-1β, Interleukin-6)

Advanced glycation end products, which accumulate in osteoarthritis and diabetic complications, significantly upregulate G protein-coupled receptor 4 expression in human chondrocytes, creating a pathological feedback loop. NE 52-QQ57 treatment potently interrupts this inflammatory cascade by substantially reducing the production of multiple cytokines and inflammatory mediators. In advanced glycation end product-exposed SW1353 human chondrocytes, NE 52-QQ57 significantly inhibited tumor necrosis factor-α (tumor necrosis factor-α), interleukin-1β (interleukin-1β), and interleukin-6 (interleukin-6) at both transcriptional and protein levels [1]. The compound concurrently suppressed inducible nitric oxide synthase expression and subsequent nitric oxide production, as well as cyclooxygenase 2 induction and prostaglandin E2 synthesis [1] [9]. This broad-spectrum anti-inflammatory activity stems from NE 52-QQ57's upstream targeting of G protein-coupled receptor 4, which functions as a master regulator of multiple inflammatory pathways. In interleukin-33-activated human synovial mast cells—a critical cell type in rheumatoid arthritis pathogenesis—NE 52-QQ57 similarly demonstrated robust inhibition of tumor necrosis factor-α, interleukin-17, and interferon-γ secretion [5]. The compound's efficacy extends beyond cytokine suppression to ameliorating oxidative stress, as evidenced by reduced mitochondrial reactive oxygen species generation and decreased 4-hydroxynonenal (a lipid peroxidation marker) in inflammatory conditions [5]. This multi-faceted suppression of inflammatory mediators positions NE 52-QQ57 as a promising disease-modifying agent for chronic inflammatory disorders.

Table 2: Effect of NE 52-QQ57 on Inflammatory Mediators in Experimental Models

Experimental ModelInflammatory TriggerKey Mediators SuppressedMagnitude of Reduction
SW1353 Human ChondrocytesAdvanced Glycation End ProductsTumor Necrosis Factor-α, Interleukin-1β, Interleukin-6, Inducible Nitric Oxide Synthase, Nitric Oxide, Cyclooxygenase 2, Prostaglandin E2Significant inhibition (p < 0.05) compared to advanced glycation end product-only controls [1]
Human Synovial Mast CellsInterleukin-33Interleukin-17, Interferon-γ, Tumor Necrosis Factor-α, Cyclooxygenase 2, Prostaglandin E2Marked reduction in secretion and expression [5]
Human Aortic Endothelial CellsOxidized Low-Density LipoproteinMonocyte Chemotactic Protein 1, Interleukin-6, Reactive Oxygen SpeciesSignificant abrogation of oxidative stress [4]
Substantia Nigra Pars Compacta (1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Model)NeuroinflammationPro-apoptotic factors, Caspase 3 activationReduced neuronal apoptosis [6]

Modulation of Matrix Metalloproteinase Activity in Extracellular Matrix Degradation

Extracellular matrix degradation represents a hallmark of osteoarthritis progression, primarily mediated by matrix metalloproteinases. NE 52-QQ57 exerts profound protective effects on cartilage matrix components through targeted inhibition of specific collagenolytic enzymes. In advanced glycation end product-stimulated human chondrocytes, antagonism of G protein-coupled receptor 4 with NE 52-QQ57 significantly reduced both messenger RNA expression and proteolytic activity of matrix metalloproteinase 3 (matrix metalloproteinase 3) and matrix metalloproteinase 13 (matrix metalloproteinase 13)—key enzymes responsible for type II collagen degradation in articular cartilage [1]. This inhibition translated to functional preservation of extracellular matrix integrity, as evidenced by reduced cleavage of type II collagen and decreased sulfated glycosaminoglycan release in human cartilage explants treated with NE 52-QQ57 [9]. The mechanistic basis involves disrupted nuclear factor kappa-light-chain-enhancer of activated B cells signaling downstream of G protein-coupled receptor 4, which normally induces matrix metalloproteinase gene transcription in response to inflammatory stimuli. Similarly, in interleukin-33-activated synovial mast cells, NE 52-QQ57 significantly suppressed the expression and enzymatic activity of matrix metalloproteinase 2 and matrix metalloproteinase 9, gelatinases implicated in synovial inflammation and joint destruction in rheumatoid arthritis [5]. Beyond direct enzyme suppression, NE 52-QQ57 modulates the cysteine-X-cysteine chemokine ligand 12/cysteine-X-cysteine chemokine receptor 7 axis in chondrocytes, which indirectly regulates nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase activation, further limiting matrix metalloproteinase production [9]. This multi-targeted approach to extracellular matrix preservation highlights the compound's potential for mitigating structural joint damage in degenerative and inflammatory arthropathies.

Table 3: Effect of NE 52-QQ57 on Matrix Metalloproteinases and Extracellular Matrix Components

Experimental SystemPathological StimulusMatrix Metalloproteinases TargetedExtracellular Matrix Protective Effects
Human ChondrocytesAdvanced Glycation End ProductsMatrix Metalloproteinase 3, Matrix Metalloproteinase 13Rescue of type II collagen from degradation; Reduced collagen cleavage biomarkers [1]
Human Cartilage ExplantsOsteoarthritic MilieuMatrix Metalloproteinase 13Preservation of sulfated glycosaminoglycans; Decreased dimethylmethylene blue assay release [9]
Synovial Mast CellsInterleukin-33Matrix Metalloproteinase 2, Matrix Metalloproteinase 9Inhibition of gelatinase activity; Reduced synovial tissue degradation [5]
In Vivo Mouse Osteoarthritis ModelDestabilization of Medial Meniscus SurgeryMultiple Cartilage-Degrading EnzymesAttenuated articular cartilage damage; Reduced Osteophyte formation [9]

Properties

Product Name

NE 52-QQ57

IUPAC Name

2-[4-[(2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]phenyl]-5-piperidin-4-yl-1,3,4-oxadiazole

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H28N6O/c1-4-21-20(22-26-15(2)13-16(3)30(22)29-21)14-17-5-7-18(8-6-17)23-27-28-24(31-23)19-9-11-25-12-10-19/h5-8,13,19,25H,4,9-12,14H2,1-3H3

InChI Key

HXPQWNPLNIEJOW-UHFFFAOYSA-N

SMILES

CCC1=NN2C(=CC(=NC2=C1CC3=CC=C(C=C3)C4=NN=C(O4)C5CCNCC5)C)C

Solubility

not available

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1CC3=CC=C(C=C3)C4=NN=C(O4)C5CCNCC5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.